Cas no 15136-26-2 ((S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione)
(S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Piperazinedione,3-methyl-6-(1-methylethyl)-, (3S,6S)-
- 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-
- 3-methyl-6-propan-2-ylpiperazine-2,5-dione
- S563TD85H6
- (3S,6S)-3-Methyl-6-(1-methylethyl)-2,5-piperazinedione
- (3S,6S)-3-Isopropyl-6-methylpiperazine-2,5-dione
- SCHEMBL21831261
- 3-isopropyl-6-methylpiperazine-2,5-dione, (3S,6S)-
- CHEMBL4461757
- (3S,6S)-3-methyl-6-propan-2-ylpiperazine-2,5-dione
- (S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione
- cyclo(alanyl-valyl)
- 15136-26-2
- Cyclo(alanylvaline)
- BS-31033
- 2,5-Piperazinedione, 3-isopropyl-6-methyl-, (3S,6S)-
- 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3S,6S)-
- 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3S-cis)-
- Cyclo(L-alanyl-L-valyl)
- (3S,6S)-3-methyl-6-(propan-2-yl)piperazine-2,5-dione
- 3-Isopropyl-6-methyl-2,5-dioxopiperazine
- (3xi,6xi)-Cyclo(alanylvalyl)
- AKOS012403655
- SCHEMBL16431637
- CHEBI:186810
- 2,5-dioxo-3-isopropyl-6-methylpiperazine
- DTXSID50934240
- 3-Isopropyl-6-methyl-2,5-piperazinedione #
- 3-Methyl-6-(propan-2-yl)-3,6-dihydropyrazine-2,5-diol
- 3-methyl-6-(propan-2-yl)piperazine-2,5-dione
- CYCLO(-D-ALA-VAL)
- SB45046
- ORLDMMKUTCCBSM-UHFFFAOYSA-N
-
- Inchi: 1S/C8H14N2O2/c1-4(2)6-8(12)9-5(3)7(11)10-6/h4-6H,1-3H3,(H,9,12)(H,10,11)/t5-,6-/m0/s1
- InChI Key: ORLDMMKUTCCBSM-WDSKDSINSA-N
- SMILES: O=C1[C@H](C(C)C)NC([C@H](C)N1)=O
Computed Properties
- Exact Mass: 170.10562
- Monoisotopic Mass: 170.105528
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.2
- XLogP3: 0.5
Experimental Properties
- Density: 1.04
- Boiling Point: 429.7°C at 760 mmHg
- Flash Point: 200.7°C
- Refractive Index: 1.45
- PSA: 58.2
(S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I872738-25mg |
(S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione |
15136-26-2 | 25mg |
$ 190.00 | 2023-04-15 | ||
| TRC | I872738-50mg |
(S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione |
15136-26-2 | 50mg |
$ 305.00 | 2023-04-15 | ||
| TRC | I872738-100mg |
(S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione |
15136-26-2 | 100mg |
$ 471.00 | 2023-04-15 | ||
| TRC | I872738-250mg |
(S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione |
15136-26-2 | 250mg |
$ 821.00 | 2023-04-15 | ||
| Chemenu | CM361814-1g |
(S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione |
15136-26-2 | 95%+ | 1g |
$1199 | 2022-09-02 | |
| A2B Chem LLC | AI36852-250mg |
(S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione |
15136-26-2 | 98% | 250mg |
$358.00 | 2024-04-20 | |
| A2B Chem LLC | AI36852-1g |
(S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione |
15136-26-2 | 98% | 1g |
$1054.00 | 2024-04-20 | |
| 1PlusChem | 1P00HYC4-250mg |
2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3S,6S)- |
15136-26-2 | 98% | 250mg |
$470.00 | 2025-02-28 | |
| 1PlusChem | 1P00HYC4-1g |
2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3S,6S)- |
15136-26-2 | 98% | 1g |
$1385.00 | 2025-02-28 |
(S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione Related Literature
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on (S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione
Introduction to (S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione (CAS No. 15136-26-2)
(S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione (CAS No. 15136-26-2) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (S,S)-IMPMD, is a derivative of piperazine and features a unique structural configuration that confers it with distinct biological properties. The compound's chiral nature and specific functional groups make it a valuable candidate for various applications, including drug development and biochemical studies.
The (S,S)-configuration of the compound is crucial for its biological activity, as chirality can significantly influence the pharmacological properties of a molecule. The presence of the isopropyl and methyl groups on the piperazine ring further modulates its reactivity and binding affinity to specific receptors. Recent studies have highlighted the potential of (S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione in modulating neurotransmitter systems, particularly in the central nervous system (CNS).
In the context of medicinal chemistry, (S,S)-IMPMD has been explored for its potential as a lead compound in the development of novel therapeutic agents. Its ability to interact with specific receptors and ion channels makes it a promising candidate for treating neurological disorders such as anxiety, depression, and neurodegenerative diseases. Researchers have also investigated its role in modulating GABAergic and glutamatergic signaling pathways, which are critical for maintaining neuronal function and synaptic plasticity.
Recent advancements in pharmaceutical research have shed light on the pharmacokinetic and pharmacodynamic properties of (S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for oral administration. Additionally, its low toxicity and high selectivity towards target receptors enhance its therapeutic potential.
The synthesis of (S,S)-IMPMD involves several steps that ensure the preservation of its chiral integrity. Common synthetic routes include asymmetric synthesis using chiral catalysts or resolving agents to achieve high enantiomeric purity. The choice of synthetic method depends on factors such as yield, cost-effectiveness, and scalability for industrial production.
In clinical trials, preliminary data suggest that (S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione may offer significant benefits in treating various neurological conditions. Phase I trials have demonstrated its safety and tolerability at therapeutic doses, paving the way for further evaluation in larger patient populations. Ongoing Phase II trials are focusing on assessing its efficacy in treating specific disorders such as generalized anxiety disorder (GAD) and major depressive disorder (MDD).
Moreover, (S,S)-IMPMD has shown promise in preclinical studies for its neuroprotective effects. Research indicates that it can reduce oxidative stress and inflammation in neuronal cells, which are key factors contributing to neurodegenerative diseases like Alzheimer's and Parkinson's disease. These findings underscore its potential as a multifaceted therapeutic agent capable of addressing multiple aspects of neurological disorders.
The future outlook for (S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione is promising, with ongoing research aimed at optimizing its formulation and delivery methods to enhance its therapeutic efficacy. Additionally, efforts are being made to explore its potential synergistic effects when combined with other drugs or therapeutic interventions.
In conclusion, (S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione (CAS No. 15136-26-2) represents a significant advancement in the field of medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for developing novel treatments for neurological disorders. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, (S,S)-IMPMD is poised to play a crucial role in advancing patient care and improving outcomes in various neurological conditions.
15136-26-2 ((S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)